

potential off-target effects of AD1058

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Compound of Interest		
Compound Name:	AD1058	
Cat. No.:	B15619280	Get Quote

Technical Support Center: AD1058

Welcome to the technical support center for **AD1058**. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving **AD1058**, a highly potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AD1058?

A1: **AD1058** is an orally active and selective inhibitor of ATR kinase with an IC50 of 1.6 nM.[1] [2] ATR is a critical regulator of the DNA damage response (DDR). By inhibiting ATR, **AD1058** disrupts the cell cycle, induces apoptosis, and inhibits the proliferation of cancer cells.[1][2][3] This targeted action makes it a promising agent for the treatment of advanced malignancies, including those with brain metastases, due to its ability to penetrate the blood-brain barrier.[1] [3]

Q2: What are the known off-target effects of AD1058?

A2: **AD1058** is a highly selective ATR inhibitor. Its off-target effects have been characterized through extensive kinase screening. The primary off-targets identified are other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family, though with significantly less potency compared to its on-target ATR inhibition.

Q3: How can I minimize potential off-target effects in my experiments?



A3: To ensure that the observed phenotypes are due to the on-target inhibition of ATR, consider the following experimental controls:

- Use the lowest effective concentration: Titrate **AD1058** to the lowest concentration that achieves the desired biological effect (e.g., inhibition of downstream ATR signaling) to minimize engagement with less sensitive off-targets.
- Employ a structurally distinct ATR inhibitor: Use a second, structurally different ATR inhibitor
 as a control. If both inhibitors produce the same phenotype, it is more likely to be a result of
 on-target ATR inhibition.
- Rescue experiments: If possible, perform a rescue experiment by introducing a drugresistant ATR mutant to see if it reverses the observed phenotype.

Q4: What are the recommended storage and handling conditions for AD1058?

A4: For optimal stability, **AD1058** should be stored as a solid at -20°C. For solution-based experiments, prepare fresh solutions in a suitable solvent like DMSO and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

- Possible Cause 1: Compound degradation.
 - Solution: Ensure proper storage and handling of AD1058. Prepare fresh working solutions from a new stock for each experiment.
- Possible Cause 2: Cell line variability.
 - Solution: Regularly perform cell line authentication. Different cell lines can have varying levels of ATR dependency and may respond differently to AD1058.
- Possible Cause 3: Experimental conditions.
 - Solution: Optimize assay parameters such as cell density, incubation time, and serum concentration in the media, as these can influence the efficacy of the inhibitor.



Problem 2: Unexpected cellular phenotype observed.

- Possible Cause 1: Off-target effects.
 - Solution: Refer to the kinase selectivity data provided in Table 1. If your experimental system expresses high levels of a known off-target kinase, consider if the observed phenotype could be attributed to its inhibition. Use the mitigation strategies outlined in FAQ Q3.
- Possible Cause 2: Cellular context.
 - Solution: The cellular response to ATR inhibition can be highly dependent on the genetic background of the cell line, such as the status of other DNA repair pathways (e.g., ATM, DNA-PK). Characterize the relevant pathways in your cell model.

Data Presentation

Table 1: Kinase Selectivity Profile of AD1058

This table summarizes the inhibitory activity of **AD1058** against its primary target (ATR) and key off-target kinases from the PIKK family.

Kinase	IC50 (nM)	Selectivity (Fold vs. ATR)
ATR	1.6	1
ATM	>1000	>625
DNA-PK	>1000	>625
mTOR	>1000	>625
ΡΙ3Κα	>10000	>6250
РІЗКβ	>10000	>6250
РІЗКу	>10000	>6250
ΡΙ3Κδ	>10000	>6250

Data extracted from preclinical studies.



Experimental Protocols

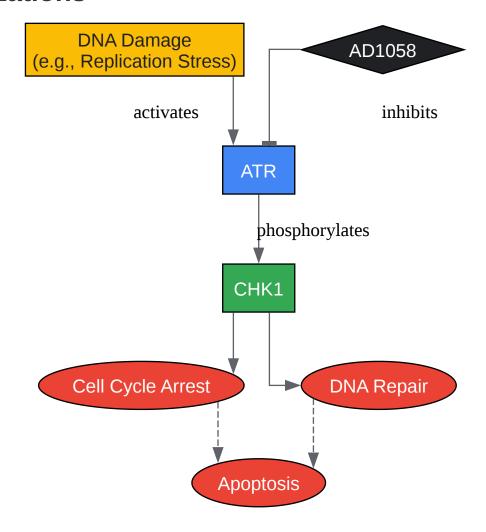
Protocol 1: In Vitro Kinase Inhibition Assay

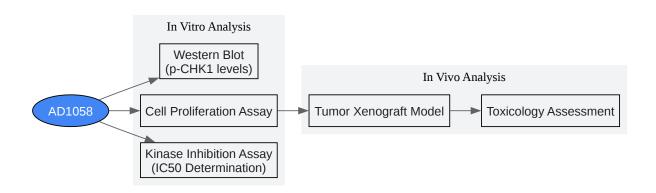
This protocol describes a general method for determining the IC50 of **AD1058** against a specific kinase.

- Materials:
 - Recombinant human kinase (e.g., ATR, ATM, DNA-PK, mTOR).
 - Kinase-specific substrate and ATP.
 - AD1058 stock solution (e.g., 10 mM in DMSO).
 - Assay buffer (specific to the kinase).
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay).
 - 384-well plates.
- Procedure:
 - 1. Prepare a serial dilution of **AD1058** in the assay buffer.
 - 2. Add 5 µL of the diluted **AD1058** or vehicle (DMSO) to the wells of a 384-well plate.
 - 3. Add 10 µL of the kinase/substrate mixture to each well.
 - 4. Add 10 μ L of ATP to initiate the reaction.
 - 5. Incubate the plate at room temperature for the recommended time for the specific kinase.
 - 6. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
 - 7. Calculate the percent inhibition for each concentration of **AD1058** and determine the IC50 value by fitting the data to a four-parameter logistic curve.



Visualizations





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